[1-(4-Fluorophenyl)propyl](propyl)amine

Catalog No.
S15890034
CAS No.
M.F
C12H18FN
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(4-Fluorophenyl)propyl](propyl)amine

Product Name

[1-(4-Fluorophenyl)propyl](propyl)amine

IUPAC Name

1-(4-fluorophenyl)-N-propylpropan-1-amine

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18FN/c1-3-9-14-12(4-2)10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

UAIGNRVOMHZCAK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC)C1=CC=C(C=C1)F

1-(4-Fluorophenyl)propylamine, also known as 1-(4-fluorophenyl)propylpropylamine, is a chemical compound characterized by its unique structure comprising a propyl group attached to an amine, with a para-fluorophenyl substituent. This compound belongs to the class of substituted amines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

The chemical reactivity of 1-(4-Fluorophenyl)propylamine can be analyzed through various types of reactions typical for amines:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in reactions with electrophiles, which can lead to the formation of more complex structures.
  • Acid-Base Reactions: As a basic compound, it can interact with acids to form ammonium salts. This property is crucial for its solubility and bioavailability in biological systems.
  • Oxidation Reactions: Under certain conditions, the amine group can be oxidized to form imines or other nitrogen-containing compounds.

These reactions are essential in metabolic pathways and synthetic organic chemistry, allowing for the transformation of this compound into various derivatives.

1-(4-Fluorophenyl)propylamine exhibits significant biological activity, particularly in pharmacological contexts. Its activity is often assessed through bioassays that measure its effects on living organisms. Key aspects include:

  • Pharmacological Effects: The compound may exhibit stimulant or depressant effects on the central nervous system, depending on its specific interactions with neurotransmitter receptors.
  • Dose-Response Relationships: Biological activity is typically dose-dependent, meaning that varying concentrations can lead to different levels of efficacy or toxicity .

Research has indicated that modifications to the structure of substituted amines can significantly alter their biological profiles, making this compound a candidate for further pharmacological exploration.

The synthesis of 1-(4-Fluorophenyl)propylamine can be achieved through several methodologies:

  • Alkylation of Amines: A common approach involves the alkylation of an amine with a suitable alkyl halide. For example:
    R NH2+R XR NHR +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NHR }+\text{HX}
    where R represents the propyl group and R' represents the para-fluorophenyl group.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction reactions using reducing agents such as lithium aluminum hydride can yield the desired amine.
  • Use of Catalysts: Transition metal catalysts may facilitate more efficient synthesis routes, especially for complex multi-step syntheses.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

The applications of 1-(4-Fluorophenyl)propylamine span various fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it valuable in drug discovery and development processes.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biochemical Studies: The compound's interactions with biological systems make it useful in pharmacological research aimed at understanding disease mechanisms.

Interaction studies are crucial for understanding how 1-(4-Fluorophenyl)propylamine behaves in biological systems. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing its effects on cell cultures to observe changes in cellular behavior or signaling pathways.
  • Toxicity Assessments: Determining safe dosage levels and potential adverse effects to ensure safety for therapeutic use.

These studies provide insights into the compound's pharmacokinetics and pharmacodynamics, essential for developing effective drugs.

Several compounds share structural similarities with 1-(4-Fluorophenyl)propylamine, which allows for comparative analysis:

Compound NameStructure CharacteristicsUnique Features
1-(Phenethyl)propylamineContains a phenethyl group instead of fluorophenylPotentially different receptor binding profiles
1-(3-Fluorophenyl)propylamineSimilar structure but with a meta-fluoro substituentAltered electronic properties affecting activity
1-(4-Methylphenyl)propylamineMethyl substitution on phenolMay exhibit different metabolic pathways

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.142327740 g/mol

Monoisotopic Mass

195.142327740 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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